N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-10-15(2)12-18(11-14)26-9-8-22-20(24)21-23-13-19(27-21)16-4-6-17(25-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGGKOPZOQVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature depending on the specific reagents used.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the oxazole intermediate with an appropriate amine, such as 2-(3,5-dimethylphenoxy)ethylamine, under conditions that promote the formation of the amide bond. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Substitution Reactions: : The final step involves the introduction of the 4-methoxyphenyl group through a substitution reaction. This can be achieved by reacting the intermediate with a suitable electrophile, such as 4-methoxybenzyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be carried out to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols) under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
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Medicine: : The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
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Industry: : The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Critical Analysis and Limitations
- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Therapeutic Potential: The target compound’s design aligns with anticonvulsant SAR trends, but its efficacy-toxicity profile remains unvalidated.
Biological Activity
N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, a compound belonging to the oxazole family, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.431 g/mol. The compound features a unique oxazole ring that contributes to its biological activity.
Structural Characteristics
- SMILES Notation : COc1ccc(CC@HNCC@@Hc2ccc(O)c(NC(=O)C)c2)cc1
- InChI : InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23)/t13-,20+/m0/s1
Antimicrobial Activity
Research indicates that compounds containing the oxazole moiety often exhibit significant antimicrobial properties. A study on similar oxazole derivatives showed that they effectively inhibited bacterial growth by interfering with biofilm formation and gene transcription related to virulence factors .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound was tested on L929 and A549 cells, revealing varying effects on cell viability depending on concentration and exposure time.
Table 1: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Line | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|---|
| This compound | 100 | L929 | 92% | 79% |
| This compound | 200 | A549 | 68% | 73% |
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. Specifically, the oxazole ring is known to interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells and inhibition of microbial growth.
Study on Anticancer Properties
A recent study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated that the compound significantly reduced cell proliferation in a dose-dependent manner. Notably, at higher concentrations (≥100 µM), there was a marked increase in apoptotic markers.
Antibacterial Efficacy
In another investigation focusing on antibacterial activity, derivatives of oxazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Q & A
Q. Critical Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Oxazole formation | Acetic acid, 80–100°C | Use anhydrous conditions to minimize hydrolysis |
| Amide coupling | EDCI/DMAP, DCM, RT | Excess coupling agent (1.5 eq.) improves efficiency |
Basic: How is the compound characterized for structural validation?
Methodological Answer:
Structural confirmation requires complementary spectroscopic and chromatographic techniques:
- NMR : 1H/13C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH3), oxazole protons (δ 8.1–8.3 ppm), and phenoxyethyl chain integration .
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+) and purity assessment (>95% by reverse-phase HPLC) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500 cm⁻¹) .
Q. Experimental Design :
| Variable | Test Compounds | Assay Type |
|---|---|---|
| Oxazole vs. thiazole | Analogues with S-for-O substitution | In vitro enzyme inhibition |
| Methoxy position | 2-, 3-, 4-methoxy isomers | Cell-based cytotoxicity |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized assays : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers .
- Stability profiling : Assess compound integrity in assay media (e.g., DMEM with 10% FBS) via LC-MS over 24–48 hours .
- Meta-analysis : Compare data using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
Q. Case Study :
| Discrepancy | Probable Cause | Resolution |
|---|---|---|
| IC50 variability in kinase assays | ATP concentration differences | Normalize to [ATP] = 1 mM |
| False-negative cytotoxicity | Compound aggregation | Add 0.01% Tween-80 to assays |
Advanced: What analytical methods are suitable for studying metabolic stability?
Methodological Answer:
Use in vitro microsomal assays and advanced chromatography:
- Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS/MS. Calculate t1/2 using first-order kinetics .
- Metabolite identification : High-resolution LC-QTOF-MS with fragmentation (MS/MS) to detect hydroxylation or demethylation products .
Q. Key Parameters :
| Parameter | Optimal Conditions |
|---|---|
| Microsome concentration | 0.5 mg/mL protein |
| Detection limit | ≥1 μM metabolite |
Basic: What are the common impurities in synthesis, and how are they controlled?
Methodological Answer:
Typical impurities include unreacted intermediates (e.g., oxazole-2-carboxylic acid) or de-ethylated byproducts. Control strategies:
- Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC .
- In-process monitoring : TLC or inline UV spectroscopy during coupling steps .
Q. Impurity Profile :
| Impurity | Rf (TLC) | Removal Method |
|---|---|---|
| Unreacted amine | 0.15 | Adjust pH to precipitate |
| Hydrolysis product | 0.45 | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
